4-N-Boc-2-ethoxycarbonylmethyl-morpholine
Overview
Description
4-N-Boc-2-ethoxycarbonylmethyl-morpholine, commonly referred to as BEMM, is a synthetic, organic compound commonly used in laboratory experiments. It is a versatile molecule that can be used for a variety of purposes, including synthesis, reaction, and catalytic processes. BEMM is a member of the morpholine family, and it is a cyclic secondary amine that can be used in a variety of chemical reactions.
Scientific Research Applications
Synthesis and Complexation with Metals
Morpholine derivatives have been synthesized for complexation with metals such as palladium(II) and mercury(II). These complexes have been characterized structurally, demonstrating that morpholine derivatives can serve as ligands in organometallic chemistry, affecting the properties and reactivity of the metal centers. This research opens pathways for novel catalysts in synthetic chemistry and materials science (Singh et al., 2000).
Enantiomeric Resolution and Synthesis of Analogues
Enantiomeric resolution and synthesis of morpholine-based compounds, such as reboxetine analogs, demonstrate the importance of morpholine derivatives in medicinal chemistry. The detailed synthesis and evaluation of these compounds provide valuable insights into the development of new therapeutic agents, highlighting the versatility of morpholine scaffolds in drug design (Fish et al., 2009).
Photodynamic Therapy Agents
Morpholine derivatives have shown potential as agents for photodynamic therapy, a treatment method that uses light-activated compounds to kill cancer cells. The synthesis and in vitro evaluation of these compounds on cancer cell lines reveal their capability to generate singlet oxygen and induce cell death upon light irradiation, marking them as promising candidates for cancer therapy (Kucińska et al., 2015).
Synthesis of Heterocyclic Systems
The development of new synthetic methodologies for heterocyclic systems, such as 1,4-oxazine rings, showcases the role of morpholine derivatives in expanding the toolkit of organic synthesis. These efforts provide access to novel structures with potential applications in pharmaceuticals, agrochemicals, and materials science (Claveau et al., 2007).
Ionic Liquids and Biodegradability
Morpholine derivatives have been explored as components of ionic liquids, which are salts that are liquid at room temperature. Their synthesis, physicochemical properties, toxicity, and biodegradability studies contribute to the development of environmentally friendly solvents for industrial applications, highlighting the environmental aspect of morpholine research (Pernak et al., 2011).
properties
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUVGBUNHJKXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-Boc-2-ethoxycarbonylmethyl-morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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